2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 474.9 g/mol. This compound is classified as a pyrimidine derivative, which is notable for its diverse biological activities, including potential anti-cancer properties and other therapeutic applications.
The synthesis of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide typically involves several steps:
The synthesis requires careful control of reaction parameters to optimize yield and minimize by-products.
The molecular structure of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide can be described as follows:
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5F
URKXUAASTKWGPT-UHFFFAOYSA-N
This structure contributes to its biological activity by allowing for interactions with various biological targets.
The compound can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is not fully elucidated but is believed to involve:
Data from preliminary studies suggest that this compound may exhibit anti-cancer activity through these mechanisms.
The physical and chemical properties of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide include:
These properties are important for understanding the compound's stability and behavior in different environments.
The primary applications of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide lie in scientific research:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8